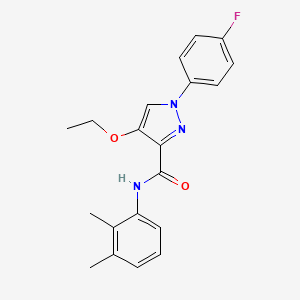amine CAS No. 104178-98-5](/img/structure/B2817739.png)
[1-(2-Methoxyphenyl)propyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)propylamine: is an organic compound with the chemical formula C₁₁H₁₇NO . It is a liquid at room temperature and is known for its applications in various fields of chemistry and industry. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propyl chain with a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)propylamine typically involves the reaction of 2-methoxyphenylpropan-1-one with methylamine under reductive amination conditions. The process can be summarized as follows:
Starting Material: 2-methoxyphenylpropan-1-one.
Reagent: Methylamine.
Catalyst: A reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst like palladium on carbon.
Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 1-(2-Methoxyphenyl)propylamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product. The reaction mixture is typically purified by distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-(2-Methoxyphenyl)propylamine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-Methoxyphenyl)propylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors. It is used in research to understand its effects on biological systems.
Medicine
In medicine, derivatives of 1-(2-Methoxyphenyl)propylamine are explored for their therapeutic potential. They may act as precursors for drugs targeting specific pathways or conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The compound may modulate signaling pathways, enzyme activity, or receptor function, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)ethylamine: Similar structure but with an ethyl chain instead of a propyl chain.
1-(2-Methoxyphenyl)propylamine: Similar structure but with an ethylamine group instead of a methylamine group.
1-(2-Methoxyphenyl)propylamine: Similar structure but with a dimethylamine group.
Uniqueness
The uniqueness of 1-(2-Methoxyphenyl)propylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the propyl chain and methylamine group provide specific binding characteristics and reactivity patterns.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-10(12-2)9-7-5-6-8-11(9)13-3/h5-8,10,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJWUFYHPCPVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2817658.png)

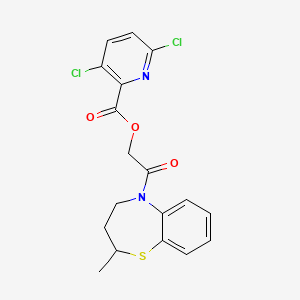
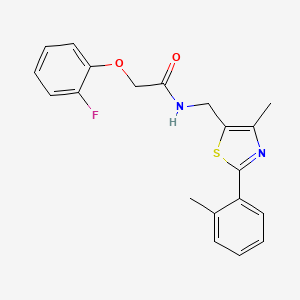
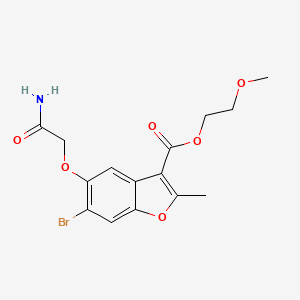
![3-butyl-9-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2817664.png)
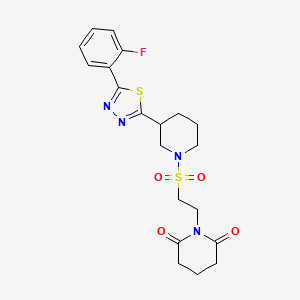
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2817666.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2817667.png)




